molecular formula C6H11N3 B1276547 1-(1H-pyrazol-1-yl)propan-2-amine CAS No. 936940-15-7

1-(1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B1276547
CAS No.: 936940-15-7
M. Wt: 125.17 g/mol
InChI Key: UWVUXGHAXNILPG-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-1-yl)propan-2-amine is a heterocyclic compound with the molecular formula C6H11N3 It is characterized by the presence of a pyrazole ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine typically involves the reaction of pyrazole with 2-bromo-1-propanamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrazol-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with methyl groups on the pyrazole ring.

    1-phenyl-2-(1H-pyrazol-1-yl)ethanamine: Contains a phenyl group instead of a propan-2-amine group.

    2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine: Contains a dimethyl group on the pyrazole ring

Uniqueness

1-(1H-pyrazol-1-yl)propan-2-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

1-pyrazol-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(7)5-9-4-2-3-8-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVUXGHAXNILPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-15-7
Record name 1-(1H-pyrazol-1-yl)propan-2-amine
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